2-(3-Aminopropoxy)benzoic acid hydrochloride
CAS No.:
Cat. No.: VC17577436
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO3 |
|---|---|
| Molecular Weight | 231.67 g/mol |
| IUPAC Name | 2-(3-aminopropoxy)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13;/h1-2,4-5H,3,6-7,11H2,(H,12,13);1H |
| Standard InChI Key | BEDQSFXLAQFIFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OCCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3-Aminopropoxy)benzoic acid hydrochloride belongs to the class of aromatic carboxylic acids, with a molecular formula of and a molecular weight of 231.67 g/mol . The IUPAC name is 2-(3-aminopropoxy)benzoic acid; hydrochloride, reflecting its protonated amine group and hydrochloric acid counterion. Key structural features include:
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A benzoic acid backbone with a methoxy group (-O-) at the second position.
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A three-carbon aminopropoxy chain (-O-CH-CH-CH-NH) substituted at the same position.
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A hydrochloride salt, enhancing solubility and stability.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 115149-51-4 |
| Molecular Formula | |
| Molecular Weight | 231.67 g/mol |
| IUPAC Name | 2-(3-aminopropoxy)benzoic acid; hydrochloride |
| SMILES | C1=CC=C(C(=C1)C(=O)O)OCCCN.Cl |
| InChI Key | BEDQSFXLAQFIFT-UHFFFAOYSA-N |
| PubChem CID | 13998416 |
Stereochemical and Electronic Features
The compound lacks chiral centers, as confirmed by its symmetric substitution pattern. The aminopropoxy chain introduces basicity (pKa ~9–10 for the amine group), while the carboxylic acid (pKa ~4.2) contributes acidity, enabling zwitterionic behavior under physiological conditions . The hydrochloride salt further modulates solubility, with polar protic solvents like water or ethanol being ideal media .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(3-aminopropoxy)benzoic acid hydrochloride typically proceeds via a three-step sequence:
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Etherification: Reaction of 2-hydroxybenzoic acid (salicylic acid) with 3-chloropropanol under basic conditions to form 2-(3-chloropropoxy)benzoic acid.
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Amination: Nucleophilic substitution of the chloride with ammonia or a protected amine, yielding 2-(3-aminopropoxy)benzoic acid.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | KCO, DMF, 80°C | 85% |
| Amination | NH/MeOH, 60°C, 12h | 89% |
| Salt Formation | HCl/EtO, 0°C | 76% |
Optimization Challenges
Key challenges include minimizing side reactions during amination, such as over-alkylation or oxidation of the primary amine. Recent advances propose using Boc-protected intermediates to enhance selectivity, though this adds deprotection steps.
Applications and Industrial Relevance
Pharmaceutical Intermediates
While direct applications are sparsely documented, structurally analogous compounds are used in:
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Prodrug Design: The amine and carboxylic acid groups facilitate conjugation with active pharmaceutical ingredients (APIs) to enhance bioavailability .
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Peptide Mimetics: As a scaffold for non-peptidic inhibitors targeting proteases or receptors .
Material Science
The compound’s aromaticity and polar groups make it a candidate for:
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Coordination Polymers: Metal-organic frameworks (MOFs) leveraging its carboxylate and amine ligands.
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Surface Modifiers: Functionalization of nanoparticles for targeted drug delivery .
Research Gaps and Future Directions
Underexplored Areas
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Biological Activity Screening: Antimicrobial or anticancer assays using in vitro models.
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Structural Analog Synthesis: Investigating the 2-(2-aminopropoxy) isomer (CAS: 2413905-13-0) for comparative bioactivity.
Analytical Development
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